exo-Norborneol

Description

Contextualization within Bicyclic Organic Systems

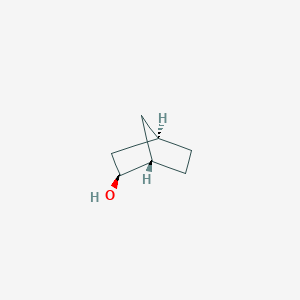

Bicyclic organic systems, such as the norbornane (B1196662) framework, are characterized by two fused rings sharing two or more common atoms. These structures exhibit rigid geometries and constrained bond angles, which impart specific reactivity patterns and stereochemical outcomes in chemical transformations. Exo-Norborneol, as a derivative of bicyclo[2.2.1]heptane, exemplifies the complexities and opportunities presented by such strained systems. The bicyclo[2.2.1]heptane nomenclature indicates a seven-carbon bicyclic structure with bridges of two, two, and one carbon atoms. The presence of the hydroxyl group in the exo orientation further defines its stereochemistry and influences its interactions in chemical reactions.

Fundamental Research Significance of the Norbornane Scaffold

The norbornane scaffold, the parent structure of this compound, holds fundamental research significance in organic chemistry. Its rigid, well-defined structure serves as an excellent model for studying reaction mechanisms, particularly those involving carbocations and neighboring group participation, such as the non-classical norbornyl cation. whiterose.ac.uk The fixed geometry allows for the investigation of steric and electronic effects on reactivity and selectivity. Furthermore, the norbornane framework provides a platform for developing new synthetic methodologies and exploring structure-property relationships in various applications. maynoothuniversity.ie

Research involving the norbornane scaffold extends to the design of novel materials, including polymers with unique thermal and optical properties, and as a core structure in medicinal chemistry for the development of biologically active molecules. smolecule.comnih.gov The ability to introduce functional groups onto this rigid framework with precise stereochemical control makes it a valuable motif in the synthesis of complex molecules and the study of molecular recognition.

Detailed research findings often involve the synthesis and characterization of this compound and its derivatives, the study of their reactivity under various conditions, and the exploration of their potential applications. For instance, studies have investigated the synthesis of this compound through methods like acid-catalyzed hydration of norbornene or hydrolysis of norbornyl esters. smolecule.comwikipedia.org The compound's physical properties, such as melting point and boiling point, are well-documented. wikipedia.orgchemicalbook.comchemicalbook.com

Here is a table summarizing some key physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H12O | smolecule.comchemicalbook.comnih.govsigmaaldrich.comcymitquimica.com |

| Molecular Weight | 112.17 g/mol | smolecule.comchemicalbook.comnih.govsigmaaldrich.com |

| Melting Point | 124-126 °C | wikipedia.orgchemicalbook.comchemicalbook.com |

| Boiling Point | 176-177 °C | wikipedia.orgchemicalbook.comchemicalbook.com |

| Physical State | Colorless solid/liquid at room temp smolecule.comchemicalbook.comcymitquimica.com |

The study of this compound and the norbornane scaffold continues to be relevant in contemporary chemical research, contributing to our understanding of organic reactivity, synthesis, and the development of new functional molecules and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTYQMYDIHMKQB-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-37-0, 61277-93-8 | |

| Record name | exo-Norborneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | exo-Norborneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Norborneol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061277938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBORNEOL, EXO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V367XM6FYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORBORNEOL, EXO-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF39IU2W1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Exo Norborneol

Classical and Established Synthetic Routes

Several traditional methods have been developed for the synthesis of exo-norborneol, often yielding a mixture of exo and endo isomers, with the exo isomer typically being the major product due to steric and mechanistic factors.

Acid-Catalyzed Hydration of Norbornene: Mechanistic and Stereochemical Aspects

The acid-catalyzed hydration of norbornene is a common method for synthesizing norborneol, yielding both the exo and endo isomers. cram.comcram.com This reaction involves the addition of water across the carbon-carbon double bond of norbornene, catalyzed by an acid such as sulfuric acid. cram.com

The mechanism typically begins with the protonation of the double bond in norbornene by a hydronium ion (formed from the acid catalyst and water). brainly.com This protonation generates a carbocation intermediate. Due to the bicyclic structure of norbornene, this carbocation is a relatively stable, non-classical norbornyl cation, which can be represented as a resonance hybrid or a bridged structure. pnas.org

The subsequent attack by a water molecule on this carbocation intermediate leads to the formation of norborneol. brainly.com The stereochemical outcome of this reaction is significantly influenced by the steric environment of the norbornyl cation. Attack of water from the exo face is sterically less hindered compared to attack from the endo face, which is shielded by the methylene (B1212753) bridge. pnas.org This preferential exo attack leads to the predominant formation of this compound. cram.compnas.org

While the acid-catalyzed hydration yields both isomers, the exo product is generally favored. The ratio of exo to endo norborneol can vary depending on the specific reaction conditions, such as the acid concentration and temperature. For example, the reaction of norbornene with sulfuric acid in isooctane (B107328) at low temperatures (5-8°C) has been reported to yield exo-2-norborneol in high yield. google.com

Hydrolysis of Norbornyl Esters: Synthetic Transformations

This compound can also be synthesized through the hydrolysis of norbornyl esters, particularly exo-norbornyl formate (B1220265) or acetate (B1210297). smolecule.comwikipedia.org This method often serves as a route to obtain the exo isomer with higher purity, especially when starting from an ester that is already enriched in the exo form.

A common approach involves the reaction of norbornene with formic acid to initially form exo-norbornyl formate. wikipedia.org This ester can then be hydrolyzed under basic conditions, such as using an aqueous ethanolic solution of potassium hydroxide, to yield this compound. orgsyn.org The hydrolysis step cleaves the ester linkage, liberating the hydroxyl group in the exo position.

This method can be advantageous as the initial addition of formic acid to norbornene also shows a preference for exo addition, similar to the hydration reaction. wikipedia.org Subsequent hydrolysis of the resulting exo ester provides a relatively straightforward route to this compound. The product can be isolated by methods such as distillation. orgsyn.org

Reduction of Norbornanones: Stereochemical Control in Reduction

The reduction of norbornan-2-one (norcamphor) is another established method for the synthesis of norborneol. This reduction can lead to the formation of both exo- and endo-norborneol (B8440766), and the stereochemical outcome is influenced by the reducing agent and reaction conditions.

Reduction of norbornan-2-one with reducing agents like lithium aluminum hydride (LiAlH₄) typically favors the formation of endo-norborneol due to the steric accessibility of the carbonyl group to the reducing agent from the less hindered endo face. However, the stereochemical control can be manipulated by the choice of reducing agent.

To favor the formation of this compound through the reduction of norbornan-2-one, bulky reducing agents can be employed. These reagents are more likely to approach the carbonyl group from the more accessible exo face, leading to a higher proportion of the exo alcohol. While LiAlH₄ generally favors the endo product, other reducing agents or modified conditions can be used to enhance exo selectivity. For instance, certain metal hydride reductions can be tuned to influence the stereochemical outcome based on steric and electronic factors.

Stereoselective and Enantioselective Synthesis of this compound

While classical methods often yield racemic mixtures of this compound (when a chiral center is present), or mixtures of diastereomers, stereoselective and enantioselective approaches are crucial for obtaining chirally pure this compound, which is important for synthesizing enantiomerically pure downstream products.

Asymmetric Hydroboration Strategies for Norbornene Functionalization

Asymmetric hydroboration of norbornene is a powerful strategy for the stereoselective, and potentially enantioselective, synthesis of this compound. Hydroboration involves the addition of a boron-hydrogen bond across the double bond of an alkene, followed by oxidation of the resulting organoborane to the alcohol. oregonstate.edu

Norbornene undergoes hydroboration with a strong preference for exo addition of the borane, leading to the formation of an exo-norbornylborane intermediate. oregonstate.eduacs.org Subsequent oxidation of this intermediate, typically with hydrogen peroxide, yields norborneol with very high exo selectivity, often reported to be 99% or greater of the exo isomer. pnas.orgoregonstate.edu

Catalytic asymmetric hydroboration using chiral transition metal complexes, such as rhodium complexes with chiral ligands, has also been explored for the asymmetric functionalization of alkenes, including norbornene. acs.orgnih.gov While rhodium-catalyzed hydroboration of norbornene can yield this compound, achieving high enantioselectivity with this specific substrate can be challenging, with some reports indicating modest enantiomeric excess (ee) values. nih.gov However, ongoing research in asymmetric catalysis continues to explore more effective catalyst systems for this transformation.

Enzymatic Resolution Techniques: Lipase-Catalyzed Approaches to Chiral this compound

Enzymatic resolution offers a valuable method for obtaining enantiomerically enriched or pure this compound from a racemic mixture. This technique utilizes the stereoselective nature of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted or reacting it at a significantly different rate. epo.org

Lipase-catalyzed transesterification or hydrolysis reactions are commonly used for the kinetic resolution of racemic alcohols. In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer (e.g., with an acyl donor like vinyl acetate), while the other enantiomer remains as the free alcohol. Alternatively, if starting from a racemic exo-norbornyl ester, a lipase can selectively hydrolyze one enantiomer of the ester to the corresponding alcohol. google.com

Studies have shown that lipases, such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase, can be effective in the resolution of norborneol isomers. epo.org For example, CAL-B has been reported to selectively acetylate the endo isomer of norborneol, leaving the exo isomer unreacted. While some lipases may show preference for the endo isomer, other enzymatic systems or modified conditions can be employed to achieve the resolution of racemic this compound. epo.org

Research has demonstrated the use of lipases for the kinetic resolution of racemic exo-norbornyl esters to obtain optically active this compound. google.comtandfonline.com For instance, the hydrolysis of racemic exo-norbornyl acetate catalyzed by microorganisms or enzymes has been shown to selectively hydrolyze the (2S)-exo-norbornane type ester, yielding the optically active (2S)-exo-norbornane type alcohol and leaving the unreacted (2R)-exo-norbornane type ester. google.com The enantiomeric excess of the resulting this compound can be influenced by factors such as the choice of enzyme, solvent, temperature, and reaction time. tandfonline.com

Data from enzymatic resolution studies can illustrate the enantioselectivity achieved. For example, kinetic resolution of racemic exo-norbornyl butyrate (B1204436) using porcine pancreatic lipase has yielded (S)-(-)-exo-2-norborneol with a reported enantiomeric excess. tandfonline.com

Table 1: Examples of Enzymatic Resolution of Norborneol

| Enzyme | Substrate | Reaction Type | Selectivity (Exo/Endo or Enantiomer) | Outcome for this compound | Reference |

| Candida antarctica lipase B | Racemic Norborneol + Vinyl Acetate | Transesterification | Favors endo acetylation | Exo isomer remains unreacted (can be recovered enantiopure) | |

| Porcine Pancreatic Lipase | Racemic exo-Norbornyl Butyrate | Hydrolysis | Enantioselective hydrolysis | Yields enantiomerically enriched (S)-(-)-exo-2-norborneol | tandfonline.com |

| Microorganism/Enzyme | Racemic exo-Norbornyl Acetate | Hydrolysis | Selective hydrolysis of (2S)-ester | Yields (2S)-exo-norbornane type alcohol | google.com |

These enzymatic methods provide access to chirally enriched or pure this compound, which is essential for applications requiring specific stereoisomers.

Chiral Auxiliary-Mediated Syntheses for Enantiomeric Control

While the acid-catalyzed hydration of norbornene typically produces racemic this compound, achieving enantiomeric control in the synthesis of chiral molecules like this compound is crucial for various applications. Chiral auxiliary-mediated synthesis is a strategy employed to induce asymmetry in a reaction and produce a desired enantiomer preferentially. A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.comwikipedia.org After the stereoselective step, the auxiliary is typically removed and can often be recycled. york.ac.uksigmaaldrich.com

In the context of norborneol synthesis, asymmetric hydroboration of norbornene using chiral organoboranes derived from terpenes, such as diisopinocampheylborane, has been explored as a method to produce enantiomerically enriched norborneol derivatives. dtic.mil For example, the reaction of B-alkyldiisopinocampheylboranes with aldehydes has been shown to provide enantiomeric enrichment of boronic ester products through kinetic resolution, including exo-norbornyl derivatives with high enantiomeric excess (>99% ee). dtic.mil Oxidation of the resulting chiral boronic ester with alkaline hydrogen peroxide can yield enantiomerically enriched this compound. dtic.mil

Enzymatic methods have also been investigated for obtaining enantiomerically enriched norborneol. Incomplete oxidation of racemic this compound catalyzed by horse liver alcohol dehydrogenase has been reported to result in enantiomerically enriched this compound. google.com Lipase-catalyzed transesterification of racemic exo-norbornyl butyrate has been used to obtain (S)-(-)-exo-2-norborneol with moderate yield and the unreacted ester can be hydrolyzed to yield (R)-(+)-exo-2-norborneol with high enantiomeric excess. tandfonline.com

Table 1: Examples of Enantiomeric Enrichment of this compound via Chiral Methods

| Method | Substrate | Chiral Agent/Auxiliary | Outcome | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydroboration followed by Oxidation | Norbornene | B-Alkyldiisopinocampheylborane | Enantiomerically enriched exo-norbornyl boronic ester, then this compound | >99% | dtic.mil |

| Enzymatic Oxidation | Racemic this compound | Horse liver alcohol dehydrogenase | Enantiomerically enriched this compound | Not specified | google.com |

| Lipase-Catalyzed Transesterification and Hydrolysis of Racemic Ester | Racemic (±)-exo-2-norbornyl butyrate | Porcine pancreatic lipase | (S)-(-)-exo-2-norborneol and (R)-(+)-exo-2-norborneol (from hydrolysis) | Up to 92% | tandfonline.com |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. core.ac.uk Applying these principles to the synthesis of this compound involves considering factors such as atom economy, the use of less hazardous solvents and reagents, energy efficiency, and the potential for catalysis. core.ac.ukacs.org

Traditional methods for norborneol synthesis, such as acid-catalyzed hydration using concentrated sulfuric acid, can have environmental drawbacks due to the use of corrosive acids and the generation of waste. cram.comlookchem.com While sulfuric acid can potentially be reused, the process still involves handling hazardous materials. lookchem.com

Research into greener approaches for norborneol synthesis is ongoing. Utilizing more environmentally benign catalysts and solvents is a key aspect. For example, exploring solid acid catalysts or carrying out reactions in water or supercritical fluids could align with green chemistry principles. uni-regensburg.de Enzymatic resolutions, as discussed in the context of chiral synthesis, represent a greener alternative compared to traditional chemical resolution methods, often operating under milder conditions and utilizing biocatalysts. google.comtandfonline.com

Atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is another important principle. acs.org Reactions with high atom economy generate less waste. Evaluating the atom economy of different synthetic routes to this compound can help identify more sustainable processes.

Minimizing energy requirements is also a principle of green chemistry. acs.org Conducting reactions at ambient temperature and pressure whenever possible reduces the energy footprint of the synthesis. acs.org

While specific detailed research findings on the comprehensive application of all 12 principles of green chemistry solely to this compound synthesis were not extensively found in the search results, the general principles of using less hazardous substances, improving atom economy, and reducing energy consumption are relevant considerations for developing more sustainable synthetic routes to this compound. core.ac.ukacs.org The use of sublimation inhibitors to improve yield in the acid-catalyzed hydration of norbornene, for instance, can be seen as an effort to improve efficiency and potentially reduce waste. lookchem.com

Reaction Mechanisms and Chemical Transformations of Exo Norborneol

Mechanistic Studies of exo-Norborneol Formation

The synthesis of this compound often involves the addition of water to norbornene. smolecule.comcram.com This acid-catalyzed hydration is a key method for its preparation. smolecule.comcram.com

Carbocation Intermediates and Wagner-Meerwein Rearrangements

The acid-catalyzed hydration of norbornene proceeds through a mechanism involving carbocation intermediates. brainly.com The double bond in norbornene is protonated by an acid catalyst, such as sulfuric acid, leading to the formation of a carbocation. brainly.com This carbocation is susceptible to rearrangement, a common feature in norbornyl systems. core.ac.uk

A significant rearrangement pathway in these systems is the Wagner-Meerwein rearrangement. core.ac.ukwikipedia.org This involves a 1,2-skeletal bond shift in the carbocation structure, leading to a more stable carbocation. core.ac.ukwikipedia.orgslideshare.net In the context of norbornene hydration, the initially formed carbocation can undergo a Wagner-Meerwein shift. researchgate.net The study of these rearrangements in norbornyl systems has been instrumental in understanding carbocation chemistry. researchgate.netthieme.de While the hydration of norbornene primarily leads to norborneol, the involvement of carbocation intermediates and potential for Wagner-Meerwein rearrangements are crucial aspects of the reaction mechanism. brainly.comresearchgate.net

Regioselectivity and Stereoselectivity in Addition Reactions

The addition of water to norbornene to form norborneol is influenced by both regioselectivity and stereoselectivity. cram.comcram.com Regioselectivity refers to the preference for the addition to occur at a specific carbon atom of the alkene, while stereoselectivity relates to the preferred spatial outcome of the addition, leading to either the exo or endo isomer. cram.comcram.commasterorganicchemistry.com

In the acid-catalyzed hydration of norbornene, both exo- and endo-norborneol (B8440766) can be synthesized. cram.comcram.com However, the reaction conditions often favor the formation of this compound. smolecule.com The regioselectivity in alkene addition reactions, such as the hydration of norbornene, often follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen substituents, and the nucleophile (water, in this case) adds to the more substituted carbon, leading to the more stable carbocation. masterorganicchemistry.com In the bicyclic norbornene system, the stereochemical outcome is particularly important, with the exo product typically being the major isomer in many addition reactions, including hydration. scirp.org This preference for exo addition is a well-documented phenomenon in norbornene chemistry and is influenced by factors such as steric hindrance and electronic effects during the transition state. cdnsciencepub.com

Reactivity and Functional Group Interconversions of the Hydroxyl Moiety

The presence of the hydroxyl group in this compound provides a site for various chemical transformations, making it a versatile intermediate in organic synthesis. smolecule.comcymitquimica.com

Nucleophilic Substitution Reactions and Derivative Synthesis

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives. smolecule.com While endo-norborneol has shown moderate nucleophilic activity in certain reactions, the reactivity of this compound's hydroxyl group can be utilized to introduce different functionalities onto the norbornane (B1196662) skeleton. For instance, this compound can react with acyl chlorides or anhydrides to form esters. smolecule.com The synthesis of derivatives is crucial for incorporating the norbornane core into more complex molecules, including potential pharmaceuticals and materials. smolecule.comgoogle.com

Controlled Oxidation Pathways to Norbornanones and Related Structures

Oxidation of the secondary alcohol functional group in this compound can lead to the formation of ketones, specifically norbornanone (also known as 2-norbornanone or norcamphor). smolecule.comorgsyn.orgwikipedia.org This is a significant transformation for synthesizing bicyclic ketones. Various oxidizing agents can be employed for this conversion. smolecule.com For example, oxidation of this compound with chromic acid has been shown to yield 2-norbornanone, although the product may be contaminated with starting material depending on the conditions. orgsyn.orgorgsyn.org Improved methods for the aerobic oxidation of 2-norbornanol (which includes both exo and endo isomers) to 2-norbornanone have been developed using specific catalyst systems, achieving high yields. lookchem.com Norbornanone is a valuable building block for synthesizing other bicyclic derivatives. orgsyn.orgwikipedia.org

Esterification Reactions and Their Stereochemical Consequences

Esterification of this compound involves the reaction of the hydroxyl group with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. smolecule.comrsc.org For example, reaction with trifluoroacetic anhydride (B1165640) produces trifluoroacetate (B77799) derivatives. smolecule.com The stereochemistry of this compound influences the outcome and rate of esterification reactions. Studies comparing the acetylation rates of exo- and endo-norborneol have shown differences, which can be attributed to steric effects around the hydroxyl group. cdnsciencepub.comcdnsciencepub.com The exo isomer is generally considered more reactive in certain transformations due to lower steric hindrance compared to the endo isomer. The stereochemical consequences of esterification are important for the synthesis of stereochemically defined norbornane derivatives.

Advanced Functionalization Strategies

Formation and Application of Boronic Esters in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The conversion of alcohols to boronic esters is a valuable strategy for introducing a handle for subsequent cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While boronic acids are commonly used in Suzuki couplings, their ester derivatives offer advantages in terms of stability and ease of handling sciforum.netyonedalabs.com. The formation of boronic esters from alcohols typically involves the reaction of the alcohol with a boron-containing reagent, often in the presence of a dehydrating agent or by removal of water produced during the reaction to drive the equilibrium towards ester formation sciforum.netwiley-vch.de. Diols like pinacol (B44631) or catechol are frequently employed to form stable cyclic boronic esters yonedalabs.comlibretexts.org.

For this compound, conversion to its corresponding boronic ester intermediate allows for further functionalization through Suzuki-Miyaura couplings, a powerful tool for carbon-carbon bond formation in organic synthesis smolecule.com. Research has demonstrated the synthesis of exo-norbornyl derivatives with high enantiomeric purity via intermediate boronic esters. For instance, the reaction of B-alkyldiisopinocampheylboranes, including the exo-norbornyl derivative, with aldehydes can lead to the formation of boronic esters dtic.mil. This process can involve kinetic resolution, resulting in enantiomeric enrichment of the boronic ester product dtic.mil.

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or pseudohalide in the presence of a base yonedalabs.comwikipedia.org. The mechanism generally involves oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation between the organoboron species and the palladium(II) complex, and finally reductive elimination to form the new carbon-carbon bond yonedalabs.comwikipedia.org. The use of boronic esters derived from this compound allows for the incorporation of the norbornane skeleton into more complex molecular architectures through this versatile coupling methodology smolecule.com.

Fragmentation Mechanisms and Mass Spectrometric Analysis

Mass spectrometry is a crucial technique for the structural characterization of organic compounds, and understanding the fragmentation pathways of a molecule under electron ionization (EI) or other ionization methods is essential for interpreting its mass spectrum. The mass spectra of exo- and endo-norborneol have been studied in detail, revealing common fragmentation pathways related to specific rearrangements of the molecular ion researchgate.netresearchgate.net.

Alcohols generally exhibit characteristic fragmentation patterns, including the loss of a hydrogen radical ([M-1]) and the loss of water ([M-18]) whitman.edulibretexts.org. The molecular ion peak for alcohols is often small or even undetectable, particularly for tertiary alcohols, but can be observed in primary and secondary alcohols whitman.edulibretexts.org. Cyclic alcohols, such as norborneol, also undergo fragmentation via complex ring cleavage processes whitman.eduacs.org.

For this compound, the loss of water from the molecular ion is a significant fragmentation route, which can occur through two processes, one involving and one not involving the hydroxyl hydrogen atom researchgate.netresearchgate.net. Additionally, fragmentation pathways can lead to the formation of characteristic ions. Studies on bicyclic alcohols, including norbornanol, indicate that a peak at m/z 57 can arise from fragmentation without skeletal rearrangement in the mass spectrometer acs.org. Other principal peaks in the mass spectra of norbornane derivatives can result from the loss of carbon atoms 2 and 3 (as the enol form of an aldehyde or ketone), along with a hydrogen atom or methyl radical at C-1 or C-7, leading to a cyclopentenyl ion researchgate.net. Depending on substituents, this ion can appear at m/z 67, 81, 95, or 109 researchgate.net.

While detailed fragmentation schemes for this compound specifically under electron impact have been investigated, they often involve complex rearrangements characteristic of bicyclic systems researchgate.netresearchgate.netacs.org. The study of deuterium-labeled analogues has been instrumental in elucidating these mechanisms and the extent of hydrogen rearrangements researchgate.netresearchgate.netcdnsciencepub.com.

Interactive Data Table: Characteristic Mass Spectral Fragments of Norborneol (Illustrative based on literature)

| m/z | Proposed Fragment Ion | Possible Neutral Loss | Notes |

| M+ (112) | Molecular Ion | - | Often low intensity |

| 94 | [M-18]+• | H₂O | Significant peak whitman.edulibretexts.org |

| 83 | [M-29]+ | C₂H₅ (Ethyl radical) | Possible alpha cleavage product |

| 67 | C₅H₇+ | Various | Cyclopentenyl ion researchgate.net |

| 57 | C₄H₉+ or C₄H₅O+ | Various | Characteristic peak in bicyclic alcohols whitman.eduacs.org |

Note: The specific relative intensities and exact m/z values can vary depending on the instrument and conditions used for mass spectrometry. The proposed fragment ions are illustrative based on common fragmentation pathways of alcohols and bicyclic systems as described in the literature.

Spectroscopic Characterization and Conformational Analysis of Exo Norborneol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For exo-norborneol, both ¹H and ¹³C NMR are essential for assigning signals to specific nuclei within the bicyclic framework. researchgate.net

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Interpretations

The rigid bicyclo[2.2.1]heptane core of this compound results in distinct chemical environments for each proton and carbon, leading to characteristic chemical shifts and coupling patterns in its NMR spectra. ¹H NMR spectra exhibit complex splitting patterns due to the intricate coupling network within the bicyclic system. The chemical shifts are influenced by the electronegativity of the oxygen atom in the hydroxyl group and the unique spatial arrangement of protons (endo vs. exo, bridgehead, methylene). modgraph.co.uk

¹³C NMR spectroscopy provides information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the presence of the hydroxyl group and the bicyclic structure. Assignments are typically made based on chemical shift values, multiplicities in DEPT (Distortionless Enhancement by Polarization Transfer) experiments, and 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netresearchgate.net

While specific detailed ¹H and ¹³C NMR chemical shift assignments for this compound across various studies can show minor variations depending on solvent and concentration, a representative set of assignments would involve identifying signals corresponding to the bridgehead carbons (C1, C4), the carbon bearing the hydroxyl group (C2), the methylene (B1212753) carbons (C3, C5, C6), and the bridge methylene carbon (C7). The protons attached to these carbons will show corresponding signals with splitting patterns reflecting their neighboring protons. researchgate.net

Application of ¹⁹F NMR in Enantiomeric Excess Determination via Chiral Derivatizing Agents (e.g., Mosher's Esters)

Determining the enantiomeric excess (e.e.) of chiral alcohols like this compound is crucial in asymmetric synthesis and stereochemical analysis. One common and effective method involves the use of chiral derivatizing agents, such as Mosher's acid chloride, to convert the enantiomers of the alcohol into diastereomeric esters. wikipedia.orgtandfonline.combath.ac.uk Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is particularly useful due to the presence of a trifluoromethyl group, which provides a handle for ¹⁹F NMR analysis. wikipedia.org

When a racemic mixture of this compound reacts with a single enantiomer of Mosher's acid chloride (e.g., the (S)-(+)-isomer), two diastereomeric esters are formed: (2R)-exo-norbornyl-(S)-MTPA ester and (2S)-exo-norbornyl-(S)-MTPA ester. These diastereomers are not enantiomers and thus can have different physical and spectroscopic properties, including distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. tandfonline.com

The ¹⁹F NMR spectrum of the resulting mixture of diastereomeric Mosher's esters typically shows separate signals for the trifluoromethyl groups of each diastereomer. The integration ratio of these signals directly corresponds to the ratio of the enantiomers in the original this compound sample, allowing for the determination of the enantiomeric excess. tandfonline.comsolvias.com For example, in one study, the ¹⁹F NMR spectra of Mosher's esters derived from this compound showed distinct fluorine chemical shifts, enabling the calculation of e.e. values. tandfonline.com

Lanthanide-Induced Shift (LIS) Investigations for Stereochemical Assignment and Conformational Preference

Lanthanide-induced shift (LIS) NMR spectroscopy is a technique used to simplify complex NMR spectra and gain information about molecular geometry and conformation. liverpool.ac.uk Paramagnetic lanthanide complexes, when added to a solution containing a molecule with a coordinating functional group (like the hydroxyl group in this compound), can cause significant shifts in the NMR signals of nearby nuclei. The magnitude of the induced shift is dependent on the distance and the angle between the nucleus and the lanthanide ion (according to the McConnell-Robertson equation). liverpool.ac.uk

Chiral lanthanide shift reagents (LSRs) can be particularly useful for differentiating enantiomers and determining stereochemistry. researchgate.net182.160.97iisc.ac.in By forming transient adducts with the molecule, the chiral LSR creates diastereomeric interactions with the different enantiomers, leading to differential LIS values for corresponding nuclei in each enantiomer. This can cause the signals of the enantiomers to become resolved in the NMR spectrum, even for nuclei that are isochronous in the absence of the LSR. researchgate.netiisc.ac.in

LIS studies on this compound using chiral LSRs, such as Yb(hfc)₃ (Ytterbium(III) tris[1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionate]), have been employed to differentiate its enantiomers and investigate its preferred conformation in solution. researchgate.net The differential shifts observed for various protons and carbons provide information about their proximity to the coordinating site and the preferred orientation of the molecule relative to the lanthanide ion. Analysis of the LIS values can aid in confirming stereochemical assignments and understanding the conformational preferences of the flexible parts of the molecule, although the rigid norbornane (B1196662) core has limited conformational flexibility. researchgate.net

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its functional groups and molecular structure.

Infrared Spectroscopic Probing of Intramolecular Hydrogen Bonding in Norborneols

Infrared (IR) spectroscopy is a valuable technique for detecting and characterizing hydrogen bonding interactions. The O-H stretching vibration in alcohols typically appears as a strong band in the region of 3600-3200 cm⁻¹. The exact position and breadth of this band are sensitive to whether the hydroxyl group is involved in hydrogen bonding. matanginicollege.ac.inuobabylon.edu.iq

Intramolecular hydrogen bonding occurs when a hydrogen bond forms between a hydrogen atom and an electronegative atom within the same molecule. In bicyclic systems like norborneol, the rigid structure can influence the possibility and strength of intramolecular hydrogen bonding. For norborneols, the relative orientation of the hydroxyl group and other functional groups or the carbon framework can lead to intramolecular hydrogen bond formation.

Studies using IR spectroscopy have investigated intramolecular hydrogen bonding in norborneols. The presence of intramolecular hydrogen bonding is typically indicated by a shift of the O-H stretching band to lower frequencies compared to that of a "free" or non-hydrogen-bonded hydroxyl group. matanginicollege.ac.inuobabylon.edu.iq Furthermore, unlike intermolecular hydrogen bonding, the position of the intramolecular hydrogen bonding band is generally independent of concentration, particularly in dilute solutions where intermolecular interactions are minimized. matanginicollege.ac.inuobabylon.edu.iqyoutube.com While direct IR data specifically detailing intramolecular hydrogen bonding in this compound was not extensively found in the search results, the principle of using IR to probe such interactions in bicyclic alcohols is well-established. acs.orgrsc.org The rigid structure of this compound might limit significant intramolecular hydrogen bonding possibilities within the norbornane framework itself, but interactions with a solvent or in specific derivatives could be investigated using this technique.

Conformational Dynamics and Energetic Landscapes

The norbornane skeleton, while relatively rigid, does possess some degree of conformational flexibility, particularly concerning the orientation of substituents and minor distortions of the ring system. The conformational dynamics of this compound involve the possible orientations of the hydroxyl group and subtle changes in the bicyclic frame.

Understanding the conformational dynamics and energetic landscapes of molecules is crucial for predicting their reactivity and properties. The energetic landscape describes the potential energy of a molecule as a function of its conformation, with minima representing stable conformers and barriers representing the energy required for interconversion between conformers. researchgate.netbiorxiv.orgnih.govneupsykey.com

Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to explore the conformational space of molecules like this compound and calculate the relative energies of different conformers. These calculations can help to identify the lowest-energy conformation(s) and the energy barriers to rotation or inversion.

While detailed studies specifically focusing on the comprehensive conformational dynamics and energetic landscape of this compound were not prominently featured in the search results, general principles of conformational analysis apply. The exo orientation of the hydroxyl group in this compound influences its steric interactions and potential for hydrogen bonding, which in turn affect its preferred conformation. The rigid bicyclic core limits large-scale conformational changes, but the orientation of the O-H bond can vary. Studies on related bicyclic systems often involve computational analysis to map out the energy landscape associated with substituent orientations and ring puckering.

Data Tables

Due to the nature of the search results, providing comprehensive, directly comparable data tables for all spectroscopic parameters (specifically ¹H and ¹³C assignments across multiple studies, detailed LIS data, and IR frequencies for intramolecular hydrogen bonding) within this response is challenging as specific, aggregated data tables for this compound across diverse experimental conditions were not retrieved in a readily extractable format. However, the principles and applications of these techniques to this compound have been described based on the search findings.

For illustrative purposes, a hypothetical example of how ¹H NMR data might be presented for this compound is shown below. Note: This table contains illustrative data based on typical chemical shifts for similar systems and should not be considered experimentally verified data for this compound.

| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| H1, H4 (Bridgehead) | 2.2 - 2.4 | Multiplet |

| H2 (exo-CH-OH) | 3.8 - 4.0 | Multiplet |

| H3 (endo) | 1.2 - 1.4 | Multiplet |

| H3 (exo) | 1.8 - 2.0 | Multiplet |

| H5, H6 (endo) | 1.0 - 1.2 | Multiplet |

| H5, H6 (exo) | 1.5 - 1.7 | Multiplet |

| H7 (syn) | 1.0 - 1.2 | Multiplet |

| H7 (anti) | 1.4 - 1.6 | Multiplet |

| OH | 1.5 - 2.0 | Singlet (variable) |

Similarly, a hypothetical ¹³C NMR table:

| Carbon Position | Approximate Chemical Shift (δ, ppm) |

| C1, C4 (Bridgehead) | 40 - 45 |

| C2 (-CH-OH) | 70 - 75 |

| C3 | 30 - 35 |

| C5, C6 | 20 - 25 |

| C7 | 30 - 35 |

These tables are illustrative and actual values would depend on experimental conditions and specific isotopic labeling if used.

Detailed Research Findings

Research findings indicate that NMR spectroscopy, particularly with the aid of 2D techniques, is effective for assigning the complex spectra of bicyclic compounds like this compound. researchgate.netresearchgate.net The application of ¹⁹F NMR with Mosher's esters is a proven method for determining the enantiomeric purity of chiral alcohols, including this compound. tandfonline.comtandfonline.com LIS studies with chiral lanthanide reagents provide valuable stereochemical and conformational information by inducing differential shifts in the NMR signals of enantiomers. researchgate.netiisc.ac.in IR spectroscopy can be used to investigate hydrogen bonding in alcohols, with shifts in the O-H stretching frequency providing evidence for intramolecular interactions. matanginicollege.ac.inuobabylon.edu.iq Computational methods are essential for exploring the conformational landscape and understanding the relative stabilities of different conformers.

Theoretical and Computational Approaches to Conformational Analysis (e.g., Natural Chemical Shielding - NBO Analysis)

Theoretical and computational methods play a crucial role in understanding the conformational landscape and electronic structure of molecules like this compound. These approaches provide insights that complement experimental spectroscopic data, particularly in elucidating subtle electronic effects and the contributions of different orbitals to molecular properties.

Computational studies often begin with conformational analysis to identify stable conformers and their relative energies. This involves exploring the potential energy surface of the molecule, typically by varying dihedral angles, such as the rotation around the C-O bond in this compound. Methods like ab initio density functional theory (DFT) are commonly employed for this purpose, allowing for the prediction of conformational structures and energies. researchgate.net While the provided search results primarily discuss the endo isomer, the principles of computational conformational analysis using DFT are applicable to the exo isomer as well. For instance, DFT at levels like B3LYP/6-31G* has been used to predict conformational structures and energies of related norborneol derivatives. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to analyze the electronic wave function in terms of localized Lewis-like chemical bonds and lone pairs. uni-rostock.deuni-muenchen.dejuniperpublishers.com It provides a picture of electron density distribution, hybridization, polarity, and delocalization effects within a molecule. juniperpublishers.com NBO analysis is based on transforming the input atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally natural bond orbitals (NBOs). uni-rostock.deuni-muenchen.dewikipedia.org These NBOs correspond to the intuitive Lewis structure representation, with high occupancy numbers (ideally close to 2.000) for bonding and lone pair orbitals. wikipedia.org

While specific detailed NBO analysis data for this compound was not extensively retrieved in the search results, studies on the endo isomer highlight the type of insights NBO can provide. For endo-norborneol (B8440766), NCS-NBO analysis has been used to understand the contributions of bond orbitals and oxygen lone pairs to nuclear shielding in different conformers generated by C-O bond rotation. nih.govacs.org These studies revealed that both lone pairs on oxygen contribute to localized, through-space effects on nearby nuclei, significantly influencing hydrogen chemical shifts upon rotation around the C-O bond. nih.govacs.org Hyperconjugation involving the oxygen lone pair (both p and sp orbitals) was found to significantly influence the carbon chemical shifts of the C1-C2-OH and C3-C2-OH fragments in endo-norborneol. nih.govacs.org Similar analyses can be applied to this compound to understand how its unique stereochemistry and conformational preferences influence its electronic structure and spectroscopic properties.

Theoretical calculations, including those involving NBO analysis, can help interpret experimental NMR data by correlating calculated shielding constants with observed chemical shifts. nih.govacs.orgliverpool.ac.uk Variations in chemical shifts with dihedral angles or conformational changes can be discussed in terms of Lewis and non-Lewis partitioning of electron density, allowing for an evaluation of their respective importance. nih.gov

Computational approaches also facilitate the study of intramolecular interactions, such as hydrogen bonding or steric repulsions, which influence conformational stability and electronic distribution. liverpool.ac.ukresearchgate.net By providing a detailed picture of electron localization and delocalization, NBO analysis complements conformational analysis by explaining the electronic origins of observed conformational preferences and spectroscopic signatures. juniperpublishers.comnih.govacs.org

While specific quantitative data tables directly for this compound's NBO analysis were not found, the application of these methods to related systems like endo-norborneol nih.govacs.org and other bicyclic compounds researchgate.netresearchgate.net demonstrates their relevance and the type of detailed electronic structure information they can provide. Future computational studies employing high-level DFT calculations combined with comprehensive NBO analysis would be beneficial for a deeper understanding of the conformational behavior and electronic properties of this compound.

Computational Chemistry and Theoretical Modeling of Exo Norborneol

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. For exo-norborneol, DFT calculations can provide detailed information about its ground state properties, including optimized geometry, charge distribution, vibrational frequencies, and molecular orbitals. Studies on norbornane (B1196662) derivatives, including norborneols, frequently employ DFT to investigate reaction mechanisms and transition states researchgate.netconicet.gov.aracs.org. For instance, DFT calculations have been utilized to rationalize stereochemical outcomes in reactions involving norbornene hydration, where the exo form is often favored due to steric factors . DFT is also applied to predict NMR chemical shifts, aiding in the structural confirmation of norborneol isomers conicet.gov.aracs.orgliverpool.ac.uk.

The electronic structure parameters obtained from DFT, such as frontier molecular orbital energies (HOMO and LUMO), provide valuable insights into the molecule's reactivity. The shape and energy of these orbitals dictate how the molecule will interact with other chemical species.

Correlation of HOMO Energies with Reactivity and Polymerization Kinetics

While specific detailed research findings directly correlating the HOMO energy of this compound with its polymerization kinetics were not extensively detailed in the provided snippets, the general principle that frontier orbital energies influence reactivity, including in polymerization processes, is well-established researchgate.netpsu.edu. Norbornene derivatives are utilized in various polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP) acs.org. The electronic properties of the norbornene moiety, which is structurally related to norborneol, play a significant role in these reactions. Computational studies on related systems, such as polymerized fullerenes, demonstrate how changes in electronic structure, particularly the HOMO-LUMO gap, impact stability and reactivity in polymeric materials psu.edu. Future computational studies could specifically explore the correlation between this compound's HOMO energy and its behavior in relevant polymerization reactions, potentially revealing how structural modifications influence polymerization kinetics and polymer properties.

Molecular Dynamics Simulations and Conformational Preferences

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide insights into its conformational flexibility and preferences in different environments (e.g., gas phase, solution). Although this compound has a relatively rigid bicyclic core, the hydroxyl group can rotate, leading to different conformers. MD simulations can sample these conformational spaces and determine the relative populations and dynamics of different conformers liverpool.ac.ukacs.org.

MD simulations are also crucial for understanding the interactions of this compound or its derivatives with other molecules, such as solvents or biomolecules ikm.org.myatlantis-press.com. Studies on norborneol derivatives have utilized MD simulations in conjunction with other computational methods to analyze molecular interactions and conformational effects acs.orgacs.org. The results from MD simulations can help to interpret experimental data, such as NMR spectra, which are sensitive to molecular conformation and dynamics acs.orgliverpool.ac.ukacs.org.

In Silico Methodologies in Derivative Design and Screening (e.g., ADMET Profile Prediction for Drug Candidates)

In silico methodologies encompass a range of computational techniques used in the design and screening of potential new molecules, particularly in drug discovery and materials science. For this compound derivatives, which are being explored as potential therapeutic agents researchgate.net, in silico methods are invaluable.

One crucial application is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties ikm.org.myresearchgate.netunigoa.ac.inresearchgate.netnih.gov. Predicting these pharmacokinetic and toxicological profiles computationally in the early stages of derivative design helps to filter out compounds likely to fail in later experimental stages, saving time and resources. Studies on norbornene-containing derivatives have included in silico ADMET assessments to evaluate their drug-likeness and potential toxicity ikm.org.myresearchgate.netresearchgate.net.

Molecular docking is another key in silico technique used to predict the binding affinity and pose of a small molecule (ligand) to a target protein ikm.org.myresearchgate.netnih.gov. For this compound derivatives being investigated for biological activity, docking studies can help identify potential protein targets and understand the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) at the binding site ikm.org.myresearchgate.net. This information guides the rational design of derivatives with improved binding characteristics.

Molecular Surface Analysis in Ligand-Protein Interaction Modeling

Molecular surface analysis is a computational technique used to characterize the shape, size, and chemical properties (e.g., electrostatic potential, hydrophobicity) of the exposed surface of a molecule or protein nih.govbiorxiv.orgresearchgate.netarxiv.org. This analysis is particularly important in understanding and predicting molecular interactions, especially in the context of ligand-protein binding.

For this compound or its derivatives acting as ligands, analyzing their molecular surface, as well as the surface of the target protein, can reveal complementary features that favor binding nih.govresearchgate.net. Identifying hydrophobic patches, hydrogen bond donors/acceptors, and charged regions on the molecular surfaces helps to understand the driving forces behind the interaction and predict binding modes atlantis-press.comnih.gov. Computational tools can visualize these surfaces and interactions, providing intuitive insights into the molecular recognition process biorxiv.orgresearchgate.net. While specific studies focusing solely on the molecular surface analysis of this compound as a ligand were not highlighted, the methodology is broadly applicable to understanding how it or its derivatives might interact with biological targets or other molecules.

Applications of Exo Norborneol in Advanced Materials Science

Polymer Chemistry and Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique particularly well-suited for strained cyclic olefins like norbornene and its derivatives. researchgate.net The high ring strain in these monomers provides the thermodynamic driving force for the ring-opening reaction, leading to rapid polymerization rates. rsc.orgnih.gov Norbornene derivatives are widely used in ROMP due to their facile functionalization, which allows for the introduction of various side chains and the tailoring of polymer properties. rsc.orgnih.gov

exo-Norbornene Derivatives as Monomers for ROMP: Design and Synthesis

While exo-Norborneol itself is not typically used directly as a monomer in ROMP, its structure and the reactive hydroxyl group are crucial for synthesizing functionalized norbornene monomers with the exo configuration. These exo-norbornene derivatives serve as the actual monomers in ROMP. The design of these monomers often involves incorporating the norbornene core, functionalized at positions like C5 or C6, with various groups derived from or inspired by this compound's structure.

Synthesis of these exo-norbornene derivatives commonly involves Diels-Alder cycloaddition reactions between cyclopentadiene (B3395910) and appropriately substituted vinyl compounds. scirp.orgrsc.org While Diels-Alder reactions typically favor the endo product due to secondary orbital overlap, specific reaction conditions, catalysts, or post-reaction isomerization techniques can be employed to favor or isolate the desired exo isomer. scirp.org For example, stereo-selective synthesis routes focusing on achieving high exo content are important for practical applications in ROMP. scirp.org The hydroxyl group of this compound can be modified through reactions like esterification or etherification to attach various functional groups to the norbornene scaffold, creating monomers with tailored properties for polymerization.

Comparative ROMP Kinetics and Mechanisms: exo- vs. endo-Norbornene Monomers

The stereochemistry of substituents on the norbornene ring, specifically the exo and endo configurations, has a significant impact on the kinetics and mechanism of ROMP. It is well-established that exo-norbornene derivatives generally exhibit significantly faster polymerization kinetics compared to their corresponding endo isomers when using ruthenium-based catalysts. rsc.orgnih.govrsc.orgillinois.edunsf.gov

Research has shown that the propagation rate constants (kp) for exo monomers can be 10 to 100 times higher than those for endo monomers. rsc.org This difference in reactivity is primarily attributed to steric interactions between the growing polymer chain and the incoming monomer. rsc.orgillinois.edu The more accessible exo configuration presents less steric hindrance to the approach of the metal alkylidene catalyst, facilitating faster coordination and subsequent ring-opening. nsf.gov

Studies comparing the ROMP of endo- and exo-dicyclopentadiene (B1634043) (DCP), a related norbornene-based monomer, with Grubbs' catalyst demonstrated that the exo isomer was nearly 20 times more reactive than the endo isomer at 20 °C. illinois.edu This difference in reactivity is consistent with the steric argument, as the endo configuration in DCP also presents greater steric bulk near the reactive double bond. illinois.edu

While exo isomers are generally preferred for their faster kinetics and better polymerization control, there are instances where endo isomers can be polymerized, sometimes requiring specific catalyst systems like stable chelated ruthenium alkylidene initiators. nsf.gov However, even with these initiators, exo isomers often maintain faster propagation rates. nsf.gov

The difference in reactivity between exo and endo isomers can be exploited in copolymerization to control monomer sequence distribution. rsc.org By carefully controlling the addition of monomers with different reactivities, it is possible to synthesize polymers with controlled placement of functional groups along the polymer chain. rsc.org

Here is a representative table illustrating the comparative polymerization rates (kapp) for exo and endo norbornene derivatives:

| Monomer Type | Example Monomer | Catalyst Type | Approximate kapp (s⁻¹) | Relative Rate (vs endo) | Source |

| endo-Norbornene | N-hexyl-endo-norbornene-5,6-dicarboximide (endo-HexNb) | Grubbs' 1st generation | 2.68 x 10⁻⁶ | 1 | rsc.org |

| exo-Norbornene | 7-coumarinyl-exo-5-norbornene-2-carboxylate (exo-CoumNb) | Grubbs' 1st generation | ~100 times faster | ~100 | rsc.org |

| exo-Norbornene | exo-DCP | Grubbs' catalyst | ~20 times faster | ~20 | illinois.edu |

| endo-Norbornene | endo-NBI | Chelated Ru-alkylidene | Slower than exo | <1 | nsf.gov |

| exo-Norbornene | exo-NBI | Chelated Ru-alkylidene | Faster than endo | >1 | nsf.gov |

Note: The exact kapp values can vary depending on the specific monomer structure, catalyst, concentration, solvent, and temperature. The values presented are indicative of the general trend observed in comparative studies.

Influence of Monomer Structure and Initiator Systems on Polymerization Control and Tacticity

Beyond the exo/endo stereochemistry, the specific structure of the functional group attached to the exo-norbornene core significantly influences ROMP. The nature, size, and position of the substituent can affect monomer reactivity, solubility, and the properties of the resulting polymer. rsc.orgrsc.orgrsc.org For instance, the steric bulk of the pendent group can impact polymerization rates. rsc.org

The choice of ROMP initiator system is also critical for controlling the polymerization process, including living characteristics, molecular weight, polydispersity (Đ), and tacticity (the stereochemical arrangement of repeat units along the polymer chain). nih.govnsf.govnih.govresearchgate.net Well-defined metal alkylidene catalysts, particularly those based on ruthenium (e.g., Grubbs catalysts) and molybdenum or tungsten (e.g., Schrock catalysts), are widely used for controlled ROMP of norbornene derivatives. nih.govnsf.govnih.govresearchgate.net

Ruthenium-based catalysts, especially with bulkier monomers, often yield polymers with high cis content. nih.govresearchgate.net Molybdenum and tungsten catalysts can also provide stereocontrol, leading to polymers with specific tacticities like syndiotactic or isotactic. nih.govresearchgate.netosti.gov The tacticity of polynorbornenes is important because the endo-exo isomerism in the monomer can lead to different stereoisomeric structures in the polymer, which in turn affect material properties. nih.govresearchgate.net

Different initiator systems can lead to varying degrees of control over molecular weight and polydispersity. Living polymerization, characterized by controlled molecular weight and narrow polydispersities (Đ < 1.1), can be achieved with appropriate initiator systems and reaction conditions. nsf.gov This control is essential for synthesizing polymers with predictable properties and for creating complex architectures like block copolymers. nsf.gov

The design of the catalyst ligand environment plays a crucial role in dictating stereoselectivity (cis/trans double bond geometry) and tacticity in the resulting polynorbornene. nih.govresearchgate.netosti.govcaltech.edu For example, certain ruthenium catalysts containing cyclometalated N-heterocyclic carbene ligands have been shown to produce highly cis, syndiotactic polymers. nih.govcaltech.edu

Tailoring Polymer Properties through this compound Incorporation (e.g., Thermal Stability, Optical Activity, Glass Transition Temperature)

The incorporation of the this compound structure, via functionalized exo-norbornene monomers, into polynorbornenes provides a versatile route to tailor the properties of the resulting materials. The rigid bicyclic structure contributes to increased thermal stability and higher glass transition temperatures (Tg) compared to more flexible polymer backbones. researchgate.netnsf.govgovinfo.govislandarchives.caugent.be

The nature of the functional group derived from this compound's hydroxyl can further tune these properties. For instance, introducing bulky or rigid substituents tends to increase the Tg of the polymer. researchgate.netgovinfo.govislandarchives.ca Research has shown a linear correlation between the amount of a norbornene lactone derivative incorporated into a copolymer and its glass transition temperature. researchgate.net Similarly, polymers derived from endo-norbornene imide monomers have been observed to possess higher glass transition temperatures relative to their exo analogues, potentially due to increased segmental packing. nsf.gov

Polynorbornenes are known for their high thermal stability, often showing no significant weight loss below 400 °C. researchgate.netrsc.org The specific decomposition temperature can be influenced by the monomer structure. researchgate.net

If chiral exo-norbornene derivatives are synthesized from enantiomerically pure this compound or through asymmetric synthesis, the resulting polymers can exhibit optical activity. smolecule.com This property is valuable for applications in chiral separations, optics, and sensing.

The ability to control the polymer microstructure, including tacticity and cis/trans content, also plays a significant role in determining physical and mechanical properties. nih.govresearchgate.netresearchgate.net For example, syndiotactic cis-poly(norbornene) is crystalline with a high melting point, while atactic trans-poly(norbornene) is amorphous and low-melting. nih.govcaltech.eduresearchgate.net

Here is a table showing how monomer structure can influence the glass transition temperature (Tg) of resulting polymers:

| Monomer Type | Polymer Type | Tg (°C) | Source |

| endo-DCP | Hydrogenated ROMP polymer | 97 | researchgate.net |

| exo-DCP | Hydrogenated ROMP polymer | 66 | researchgate.net |

| endo-Norbornene Lactone | Hydrogenated ROMP polymer | 163 | researchgate.net |

| exo-Norbornene Lactone | Hydrogenated ROMP polymer | 131 | researchgate.net |

| Norbornene (reference) | ROMP polymer | Low | islandarchives.ca |

| Spiropyran-functionalized Norbornene | ROMP polymer | 136, 127 | islandarchives.ca |

| Norbornene (reference) | Free radical polymer | ≥ 15 | ugent.be |

| Thiolactone-functionalized Norbornene (exo) | Free radical copolymer with methyl acrylate | 75.3 | ugent.be |

| Thiolactone-functionalized Norbornene (endo/exo mixture) | Free radical copolymer with methyl acrylate | 53.9 | ugent.be |

Note: Tg values can be influenced by polymerization method, molecular weight, and other factors. The table provides a comparison based on available data.

Development of Cyclic Olefin Copolymers and Block Copolymers

exo-Norbornene derivatives are frequently used in copolymerization with other cyclic olefins or monomers to create materials with a wider range of properties than homopolymers. acs.orgacs.orgresearchgate.netcambridge.orgrsc.org Copolymerization allows for fine-tuning of properties such as glass transition temperature, flexibility, and mechanical strength. acs.orgacs.orgresearchgate.net

Cyclic olefin copolymers (COCs), often produced by the copolymerization of norbornene derivatives with ethylene (B1197577) or alpha-olefins, are important materials for optical and electronic applications due to their high transparency, thermal stability, and low birefringence. acs.orgresearchgate.netcambridge.org The incorporation of exo-norbornene units contributes to the rigidity and thermal properties of these copolymers. acs.orgcambridge.org

Block copolymers containing segments derived from exo-norbornene monomers can be synthesized using controlled ROMP techniques, such as living polymerization. nsf.govrsc.org Sequential addition of different monomers allows for the creation of well-defined block structures with distinct properties in each block. nsf.gov This approach is valuable for developing phase-separated materials, compatibilizers, and other advanced polymeric architectures. nsf.gov For example, multi-block copolymers containing alternating linear polyethylene (B3416737) and poly(ethylene-co-norbornene) segments have been synthesized. rsc.org

The difference in reactivity between exo and endo norbornene monomers can also be utilized in copolymerization to control the distribution of monomer units along the polymer chain, leading to gradient or blocky structures. rsc.org

Development of Functional Materials

Polymers derived from exo-norbornene derivatives, incorporating the structural features originating from this compound, are utilized in the development of a variety of functional materials. The ability to introduce diverse functional groups onto the norbornene scaffold via the hydroxyl group of this compound or related synthetic strategies allows for the creation of polymers with tailored properties for specific applications. smolecule.comnorbornene.ru

These functional materials can include polymers for optics, such as those with high transparency and tunable refractive indices. scirp.orgacs.orgresearchgate.net The rigid norbornene structure contributes to the optical clarity and thermal stability required for optical applications like lenses and displays. scirp.orgacs.org

Polynorbornenes with specific functional groups can also be used in electronics, for example, as low-dielectric materials or as precursors for conductive polymers. The incorporation of polar or reactive side groups provides desired properties for advanced materials. norbornene.ru

Furthermore, polymers derived from exo-norbornene derivatives are being explored for applications in membranes for gas separation, where the polymer structure influences permeability and selectivity. norbornene.ru The controlled synthesis afforded by ROMP allows for the design of polymers with specific free volume and chain packing relevant to separation processes. norbornene.ru

The functionalization possibilities also extend to biomedical applications, where polymers with biocompatible or bioactive side chains can be synthesized for drug delivery, tissue engineering, or surface modification. researchgate.net The tolerance of ROMP catalysts to various functional groups facilitates the incorporation of complex molecules into the polymer structure. researchgate.net

The inherent rigidity of the norbornene unit, combined with the ability to introduce a wide range of functionalities through exo-derived monomers, makes these polymers valuable for creating materials with tailored thermal, mechanical, optical, and surface properties for diverse advanced applications. smolecule.comnorbornene.ru

Incorporation into Liquid Crystal Architectures: Anisotropic Properties

The incorporation of rigid, anisotropic molecular units is fundamental to the design of liquid crystals (LCs). Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing long-range orientational order while lacking full positional order. This orientational order leads to anisotropic (directionally dependent) physical properties, such as optical, electrical, and magnetic anisotropy. mdpi.comipme.rutandfonline.com

This compound, with its inherent rigid bicyclic structure, serves as a suitable component for integration into liquid crystal architectures. The bicyclo[2.2.1]heptane skeleton provides a rigid core that can contribute to the anisotropic behavior required for LC phases. While this compound itself is not a liquid crystal, its structure can be incorporated into larger molecules or polymer side chains that exhibit mesogenic properties. Research into norbornene derivatives, including those structurally related to this compound, has explored their use in creating liquid crystalline polymers. mdpi.comipme.ruresearchgate.netresearchgate.net

Design of Rigid and Chiral Building Blocks for Specialty Polymers and Advanced Soft Materials

This compound's bicyclic structure imparts rigidity, and its potential to exist in enantiomeric forms makes it a valuable chiral building block. These properties are highly desirable in the design and synthesis of specialty polymers and advanced soft materials with tailored mechanical, thermal, and optical properties. smolecule.comcymitquimica.com

Polymerization of norbornene derivatives, particularly through techniques like Ring-Opening Metathesis Polymerization (ROMP), is a versatile route to synthesize polymers with well-defined architectures. mdpi.comresearchgate.netmater-rep.comresearchgate.net this compound can be functionalized and used as a monomer or incorporated into monomers for such polymerization reactions. The rigid norbornene unit becomes part of the polymer backbone or is present as a side chain, contributing to the stiffness and high glass transition temperatures (Tg) of the resulting polymers. researchgate.netmdpi.comhepvs.ch High Tg polymers are of interest for applications requiring thermal stability and mechanical robustness. hepvs.ch

Furthermore, the chirality of this compound can be exploited to synthesize optically active polymers. Chiral polymers derived from norbornene monomers have garnered interest for applications such as enantioselective membranes and chiral stationary phases for chromatography, where the ability to selectively interact with enantiomers is crucial. mdpi.comresearchgate.netnih.gov The incorporation of chiral moieties, potentially derived from enantiopure this compound, into the polymer structure allows for the creation of materials with specific optical activity and chiral recognition capabilities. Studies have demonstrated the synthesis of chiral polymers from norbornenes using chiral alcohols (some structurally related to norborneol) as part of the monomer structure, yielding polymers with high thermal stability and film-forming properties, and glass transition temperatures varying with the nature of the incorporated chiral group. mdpi.comresearchgate.netnih.gov

Novel Polymer Architectures for Drug Delivery Systems